![molecular formula C6H8BrN3 B2929524 2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 1785583-94-9](/img/structure/B2929524.png)

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

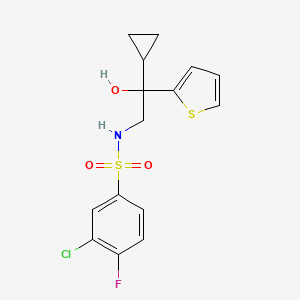

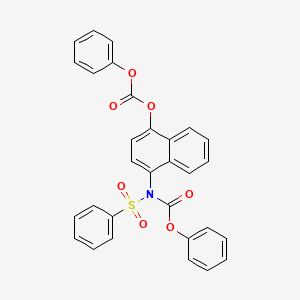

“2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C6H8BrN3. It is a solid substance . This compound is a derivative of pyrazolopyrimidine, which is a class of compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds has been reported in the literature. A set of building blocks based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold is synthesized in a multigram scale in a cost-efficient manner . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Molecular Structure Analysis

The molecular structure of “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” includes a bromine atom attached to the second carbon of the pyrazolopyrimidine ring system . The exact spatial arrangement of the atoms within the molecule would require more specific data such as crystallographic studies or advanced spectroscopic analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” include its molecular weight, which is 202.05 g/mol . It is a solid at room temperature . More specific properties such as melting point, boiling point, solubility, and spectral data would require experimental determination.Scientific Research Applications

Design and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines

Researchers have focused on designing pyrazolo[3,4-d]pyrimidines for their activity against specific mutations in proteins associated with diseases, such as the Bcr-Abl T315I mutant involved in leukemia. For example, Radi et al. (2013) designed and synthesized a series of 4-bromo derivatives, among which compound 2j showed promising activity against leukemic cells in vitro and in vivo, with a notable reduction in tumor volumes in mice models (Radi et al., 2013).

Synthesis and Antitumor Activity of Pyrazolopyrimidine Derivatives

The synthesis of 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides and their biological activities have been explored, showing potential antiviral and antitumor properties. Compounds synthesized demonstrated significant activity against certain viruses and tumor cells, including leukemia, highlighting the therapeutic potential of these derivatives (Cottam et al., 1984).

Structural Adjustment in Nucleic Acids

Adjustment of base pair stability in nucleic acids using pyrazolo[3,4-d]pyrimidine derivatives has been studied. He et al. (2003) found that replacing the dA-residue with pyrazolo[3,4-d]pyrimidine-4,6-diamine nucleosides significantly stabilizes the dA-dT base pair, harmonizing the stability between dA-dT and dG-dC pairs, which can have implications in genetic engineering and drug design (He et al., 2003).

Anticancer and Anti-5-lipoxygenase Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and explored their cytotoxic and 5-lipoxygenase inhibition activities. Some compounds exhibited potent cytotoxic activity against HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Applications

Kanakaraju et al. (2013) synthesized novel fused pyranochromene-containing tetrazoles with pyrimidinethiones, pyrimidines, and diazepines. These compounds were evaluated for their antimicrobial activity, showing promising results against pathogenic bacterial strains and fungi, indicating their potential as antimicrobial agents (Kanakaraju et al., 2013).

Safety And Hazards

The safety and hazards associated with “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” would depend on various factors including its physical and chemical properties, how it is handled, stored and disposed of. Detailed safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .

Future Directions

The future directions for research on “2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical synthesis. It could also involve studying its reactivity under different conditions, or modifying its structure to create new compounds with desired properties .

properties

IUPAC Name |

2-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h4,8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGUAHCUOIFZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=NN2C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2929441.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2929448.png)

![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)

![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2929459.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2929463.png)